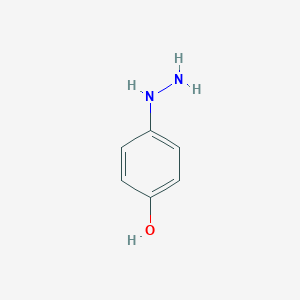
4-Hydrazinylphenol
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydrazinylphenol can be synthesized through several methods. One common approach involves the copper-catalyzed coupling of aryl halides with aqueous hydrazine. The general procedure includes mixing an aryl halide (such as 4-bromophenol), copper(I) iodide, sodium phosphate, and 85% aqueous hydrazine in polyethylene glycol-400 (PEG-400) under an inert atmosphere at 120°C . The reaction mixture is stirred until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC). The product is then extracted and purified through column chromatography.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reaction time to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azines and other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include lead compounds and other metal-based catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically involve aryl halides and base catalysts like sodium phosphate or potassium carbonate.
Major Products:
Oxidation: Azines and other nitrogen-containing heterocycles.
Reduction: Hydrazones and related derivatives.
Substitution: Aryl hydrazines and substituted phenols.
Applications De Recherche Scientifique
4-Hydrazinylphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It serves as a catalyst in industrial processes, such as the synthesis of esters and amides.
Mécanisme D'action
The mechanism of action of 4-hydrazinylphenol involves its ability to act as a nucleophile and participate in various chemical reactions. The hydrazine group can form stable intermediates with carbonyl compounds, leading to the formation of hydrazones and other derivatives. These reactions are often stereoselective, depending on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
4-Hydroxyphenylhydrazine: A closely related compound with similar chemical properties.
8-Hydroxyquinoline: Another compound with a hydroxyl group and nitrogen-containing functional group, used in similar applications.
Uniqueness: 4-Hydrazinylphenol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
4-hydrazinylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-8-5-1-3-6(9)4-2-5/h1-4,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRKHIBFYMILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


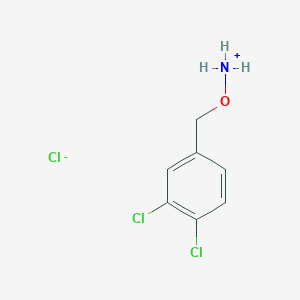




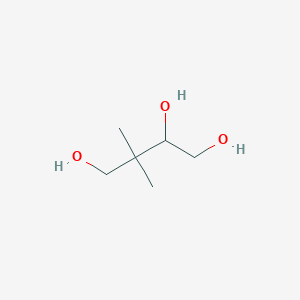
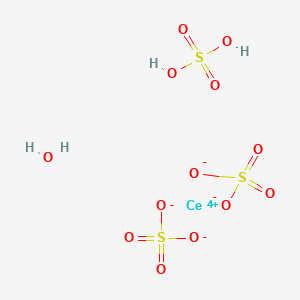
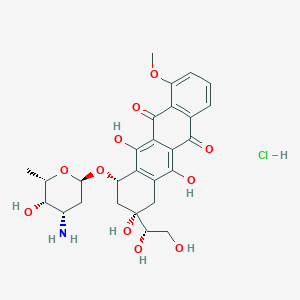




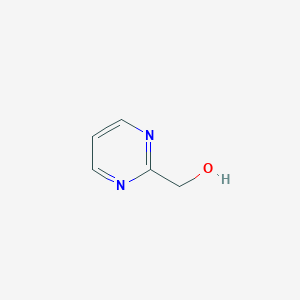
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
